Methyl 3,3-difluoro-3-methoxypropanoate
Description
Properties
CAS No. |
60375-66-8 |
|---|---|
Molecular Formula |
C5H8F2O3 |
Molecular Weight |
154.11 g/mol |
IUPAC Name |
methyl 3,3-difluoro-3-methoxypropanoate |
InChI |
InChI=1S/C5H8F2O3/c1-9-4(8)3-5(6,7)10-2/h3H2,1-2H3 |
InChI Key |
NLDTWOLETJMFQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(OC)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Catalyst : Sodium methoxide (NaOCH₃) or potassium methoxide (KOCH₃) at 5.3–14.3% w/w of methanol.
- Temperature : 45–60°C, with slow addition of methyl acrylate over ≥10 hours to control exothermicity.
- Molar Ratio : Methanol to methyl acrylate = 2.0–3.0:1.
- Neutralization : Post-reaction, concentrated H₂SO₄ or H₃PO₄ is added to neutralize the catalyst, maintaining system temperature ≤35°C.
Optimization Strategies
- Water Content Control : KR101877874B1 emphasizes maintaining water levels at 100–200 ppm to suppress side reactions (e.g., hydrolysis of methyl acrylate).
- Catalyst Recycling : Sodium methoxide can be partially recovered via centrifugation or filtration, reducing costs.
Fluorination of Methoxypropanoate Precursors
Fluorination strategies introduce difluorine groups into methoxypropanoate intermediates.
Electrophilic Fluorination
- Reagents : Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in polar aprotic solvents (e.g., DMF, acetonitrile).
- Conditions : 0–25°C, 12–24 hours.
- Substrates : Methyl 3-methoxypropanoate or its enol ether derivatives.
Yield : 60–75%, with byproducts including over-fluorinated compounds.
Metal-Catalyzed Fluorination
- Catalysts : Tungstic acid (H₂WO₄) or silver fluoride (AgF) facilitate fluorination of α,β-unsaturated esters.
- Example : Methyl 3-methoxyacrylate reacts with HF-pyridine in the presence of AgF at 80–90°C to yield the difluoro product.
Esterification of Difluoroacetic Acid Derivatives
Direct esterification of difluoroacetic acid with methanol is a single-step route.
Acid-Catalyzed Esterification
Solid Acid Catalysts
- Catalysts : Tungsten oxide (WO₃) or sulfated zirconia.
- Advantages : Recyclability, reduced corrosion.
- Conditions : 80–90°C, 400–800 rpm stirring.
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Addition | NaOCH₃ | 45–60°C | 77–88% | Scalable, low-cost reagents | Long reaction time, exothermic |
| Electrophilic Fluorination | Selectfluor® | 0–25°C | 60–75% | High selectivity | Expensive fluorinating agents |
| Acid-Catalyzed Esterification | H₂SO₄ | 60–100°C | 90–95% | Simple setup | Corrosive catalysts, water management |
| Solid Acid Catalysts | WO₃ | 80–90°C | 80–85% | Recyclable, eco-friendly | Moderate yields |
Challenges and Innovations
- Byproduct Formation : Over-fluorination and ester hydrolysis are common issues. KR101877874B1 mitigates this via pH-controlled neutralization.
- Green Chemistry : Recent patents emphasize replacing H₂SO₄ with immobilized lipases or ionic liquids.
- Microwave Assistance : PMC2817593 reports 24x faster esterification using microwave irradiation (5 minutes vs. 2 hours).
Industrial-Scale Production Insights
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-difluoro-3-methoxypropanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: The ester group can be hydrolyzed to form 3,3-difluoro-3-methoxypropanoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 3,3-difluoro-3-methoxypropanoic acid derivatives.
Hydrolysis: 3,3-difluoro-3-methoxypropanoic acid and methanol.
Reduction: 3,3-difluoro-3-methoxypropanol.
Scientific Research Applications
Methyl 3,3-difluoro-3-methoxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3,3-difluoro-3-methoxypropanoate involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Fluorine and Methoxy Substitutions
Methyl 2,3,3-Trifluoro-3-Methoxypropanoate (CAS 758-69-0)
- Molecular Formula : C₅H₆F₃O₃
- Substituents : Three fluorine atoms (positions 2, 3, 3) and a methoxy group (position 3).
- Key Differences: Additional fluorine at position 2 increases electronegativity and steric hindrance compared to the difluoro analog.
Methyl 2,2,3,3-Tetrafluoro-3-Methoxypropanoate (CAS 755-73-7)
- Molecular Formula : C₅H₅F₄O₃
- Substituents : Four fluorine atoms (positions 2, 2, 3, 3) and a methoxy group (position 3).
- Key Differences : Higher fluorination enhances thermal and chemical stability but may elevate environmental persistence. Safety protocols emphasize consultation with a physician upon exposure .
Ethyl 2,2-Difluoro-3-Hydroxy-3-(3-Methoxyphenyl)Propanoate (CAS 1706452-47-2)
- Molecular Formula : C₁₂H₁₃F₂O₄
- Substituents : Difluoro (positions 2, 2), hydroxy (position 3), and 3-methoxyphenyl (position 3).
Functional Group Variations
Methyl 3-Amino-3-(2,4-Difluorophenyl)Propanoate Hydrochloride (CAS 1333750-44-9)
- Molecular Formula: C₁₀H₁₁ClF₂NO₂
- Substituents: Amino group (position 3) and difluorophenyl ring.
- Key Differences: The amino group enables nucleophilic reactivity, making it a candidate for peptide coupling or kinase inhibitor synthesis. The hydrochloride salt improves solubility but may complicate purification .
Methyl 4-Trifluoromethylbenzoylacetate (CAS not specified)
Data Table: Comparative Properties of Selected Compounds
Research Findings and Trends
- Functional Group Diversity: Methoxy and ester groups dominate in solvents or intermediates, while amino or aromatic substitutions expand biological activity .
- Safety Profiles: Compounds like Methyl 2,3,3-trifluoro-3-methoxypropanoate lack comprehensive toxicological studies, underscoring the need for rigorous handling protocols .
Q & A
Q. What are the recommended methods for synthesizing Methyl 3,3-difluoro-3-methoxypropanoate, and how can fluorination efficiency be optimized?
Answer: Synthesis typically involves esterification and fluorination steps. A plausible route could include:
Esterification: Reacting 3,3-difluoro-3-methoxypropanoic acid with methanol under acid catalysis (e.g., H₂SO₄).
Fluorination: Introducing fluorine via agents like SF₄ or DAST (diethylaminosulfur trifluoride). Optimize fluorination by controlling reaction temperature (e.g., −78°C to 0°C) and stoichiometry to minimize side products .
Key Considerations:
- Monitor reaction progress using TLC or GC-MS.
- Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate).
Q. How should researchers characterize this compound to confirm structural integrity?
Answer: Use a multi-technique approach:
- NMR Spectroscopy:
- IR Spectroscopy: Confirm ester C=O stretch (~1740 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).
- Mass Spectrometry: Expect molecular ion [M+H]⁺ at m/z 164.
Validation: Cross-reference data with computational predictions (e.g., DFT for ¹⁹F NMR shifts) .
Q. What are the stability and storage requirements for this compound?
Answer:
- Stability: Hydrolytically sensitive due to ester and fluorine groups. Avoid prolonged exposure to moisture or bases.
- Storage: Keep in amber glass under inert gas (Ar/N₂) at −20°C. Use desiccants (e.g., molecular sieves) .
Advanced Research Questions
Q. How can computational modeling aid in predicting reactivity or spectroscopic properties of this compound?
Answer:
- DFT Calculations: Use Gaussian or ORCA to model:
- MD Simulations: Study solvation effects in polar aprotic solvents (e.g., THF, DMF).
Case Study: DFT-predicted ¹⁹F NMR shifts for analogous fluorinated esters align with experimental data within ±5 ppm .
Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?
Answer:
- Systematic Variation: Test variables (e.g., solvent polarity, catalyst loading) to identify critical factors.
- In Situ Monitoring: Use techniques like ReactIR or LC-MS to detect intermediates.
- Collaborative Validation: Reproduce conflicting studies with controlled conditions (e.g., anhydrous vs. humid environments) .
Example: Discrepancies in fluorination yields may arise from trace moisture; rigorous drying of reagents/solvents can resolve this .
Q. What advanced applications exist for this compound in medicinal chemistry or materials science?
Answer:
- Medicinal Chemistry: Serve as a fluorinated building block for protease inhibitors (e.g., mimicking transition states).
- Materials Science: Modify polymer backbones to enhance thermal stability or hydrophobicity.
Mechanistic Insight: Fluorine’s electron-withdrawing effects stabilize intermediates in nucleophilic acyl substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
